molecular formula C18H30Cl2O7PSb B14154804 (alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite CAS No. 74038-45-2

(alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite

Cat. No.: B14154804
CAS No.: 74038-45-2
M. Wt: 582.1 g/mol
InChI Key: LKAOXHZLUXAYIC-UHFFFAOYSA-N
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Description

(alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite is a complex organophosphorus compound It is characterized by the presence of diethoxyphosphinyl, methoxybenzyl, and chloropropyl groups attached to an antimonite core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite typically involves multiple steps. The starting materials often include diethoxyphosphinyl chloride, p-methoxybenzyl alcohol, and 2-chloropropyl antimonite. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reactions are typically carried out in anhydrous solvents like dichloromethane or toluene, and catalysts such as triethylamine may be used to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the antimonite group to antimony.

    Substitution: The chloropropyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

(alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphinyl group can inhibit enzyme activity by binding to the active site, while the chloropropyl groups may interact with cellular membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-chloropropyl) phosphate: A similar organophosphorus compound used as a flame retardant.

    Bis(2-chloropropyl) ether: Another related compound with similar chemical properties.

Uniqueness

(alpha-(Diethoxyphosphinyl)-p-methoxybenzyl)bis(2-chloropropyl)antimonite is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications

Properties

CAS No.

74038-45-2

Molecular Formula

C18H30Cl2O7PSb

Molecular Weight

582.1 g/mol

IUPAC Name

bis(2-chloropropyl) [diethoxyphosphoryl-(4-methoxyphenyl)methyl] stiborite

InChI

InChI=1S/C12H18O5P.2C3H6ClO.Sb/c1-4-16-18(14,17-5-2)12(13)10-6-8-11(15-3)9-7-10;2*1-3(4)2-5;/h6-9,12H,4-5H2,1-3H3;2*3H,2H2,1H3;/q3*-1;+3

InChI Key

LKAOXHZLUXAYIC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)OC)O[Sb](OCC(C)Cl)OCC(C)Cl)OCC

Origin of Product

United States

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